5-Bromo-N-(2,2,2-trichloro-1-(3-(3,4-dichlorophenyl)thioureido)ethyl)furan-2-carboxamide
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Overview
Description
5-Bromo-N-(2,2,2-trichloro-1-(3-(3,4-dichlorophenyl)thioureido)ethyl)furan-2-carboxamide is a complex organic compound with the molecular formula C15H13BrCl3N3O2S. This compound is notable for its unique structure, which includes a furan ring, multiple halogen atoms, and a thioureido group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(2,2,2-trichloro-1-(3-(3,4-dichlorophenyl)thioureido)ethyl)furan-2-carboxamide typically involves multiple stepsThe thioureido group is then attached through a series of reactions involving trichloroethylamine and 3,4-dichlorophenyl isothiocyanate .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of hazardous reagents, and optimizing reaction conditions for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-(2,2,2-trichloro-1-(3-(3,4-dichlorophenyl)thioureido)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thioureido group can be oxidized or reduced, leading to different functional groups.
Hydrolysis: The compound can undergo hydrolysis, breaking down into smaller fragments.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction can produce different sulfur-containing compounds .
Scientific Research Applications
5-Bromo-N-(2,2,2-trichloro-1-(3-(3,4-dichlorophenyl)thioureido)ethyl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specialized properties.
Mechanism of Action
The mechanism of action of 5-Bromo-N-(2,2,2-trichloro-1-(3-(3,4-dichlorophenyl)thioureido)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The thioureido group can form hydrogen bonds with proteins, affecting their function. The halogen atoms may also participate in halogen bonding, further influencing molecular interactions. These combined effects can modulate biological pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-N-(2,2,2-trichloro-1-(3-phenylthioureido)ethyl)furan-2-carboxamide: Similar structure but with a phenyl group instead of a dichlorophenyl group.
4-Bromo-N-(1-(3-(2-bromo-phenyl)thioureido)-2,2,2-trichloro-ethyl)-benzamide: Contains a benzamide group instead of a furan ring.
Uniqueness
The uniqueness of 5-Bromo-N-(2,2,2-trichloro-1-(3-(3,4-dichlorophenyl)thioureido)ethyl)furan-2-carboxamide lies in its combination of a furan ring, multiple halogen atoms, and a thioureido group. This structure provides distinct chemical properties and reactivity, making it valuable for specific research applications .
Properties
CAS No. |
303062-16-0 |
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Molecular Formula |
C14H9BrCl5N3O2S |
Molecular Weight |
540.5 g/mol |
IUPAC Name |
5-bromo-N-[2,2,2-trichloro-1-[(3,4-dichlorophenyl)carbamothioylamino]ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C14H9BrCl5N3O2S/c15-10-4-3-9(25-10)11(24)22-12(14(18,19)20)23-13(26)21-6-1-2-7(16)8(17)5-6/h1-5,12H,(H,22,24)(H2,21,23,26) |
InChI Key |
IJBIGQSQORPCSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(O2)Br)Cl)Cl |
Origin of Product |
United States |
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